3-Aminoisonicotinic acid

Metal-Organic Frameworks Gas Separation Porous Materials

The 3-amino/4-carboxyl regiospecific substitution pattern of 3-Aminoisonicotinic acid is structurally essential for constructing functional metal-organic frameworks. Ni(3-ain)₂ MOF pellets achieve a CO₂/N₂ selectivity of 26.3 and CO₂ capacity of 3.73 mmol·g⁻¹—performance unattainable with 2-amino or 4-amino regioisomers. This compound also serves as a privileged scaffold for DHODH inhibitors in immuno-oncology. Procuring the correct regioisomer ensures synthetic fidelity in MOF pore architecture (4.7 Å × 4.8 Å channels) and SAR integrity. Verify CAS 7579-20-6 upon ordering.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 7579-20-6
Cat. No. B021587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoisonicotinic acid
CAS7579-20-6
Synonyms3-Amino-4-pyridinecarboxylic Acid;  3-Amino-4-picoline; 
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(=O)O)N
InChIInChI=1S/C6H6N2O2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,7H2,(H,9,10)
InChIKeyFYEQKMAVRYRMBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoisonicotinic Acid (CAS 7579-20-6) for Pharmaceutical Intermediates and MOF Ligands


3-Aminoisonicotinic acid (3-AINA; CAS 7579-20-6), also known as 3-aminopyridine-4-carboxylic acid, is a heterocyclic organic compound with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol [1]. It features a pyridine ring substituted with an amino group at the 3-position and a carboxylic acid group at the 4-position [2]. This bifunctional building block is widely utilized in pharmaceutical intermediate synthesis, particularly for neurological disorder therapies , and as a versatile ligand in the construction of functional metal-organic frameworks (MOFs) for gas separation, sensing, and catalysis [3].

Why 3-Aminoisonicotinic Acid Cannot Be Interchanged with Other Aminopyridinecarboxylic Acids


Despite sharing a common pyridinecarboxylic acid core, 3-aminoisonicotinic acid (3,4-substitution pattern) exhibits fundamentally different chemical behavior and application outcomes compared to its regioisomers, such as 2-aminoisonicotinic acid (2,4-pattern) and 4-aminoisonicotinic acid (4,4-pattern) . The specific spatial arrangement of the 3-amino and 4-carboxyl groups dictates unique hydrogen-bonding networks, chelation geometry, and electronic properties that are critical for MOF pore architecture, gas selectivity, and pharmaceutical intermediate reactivity [1]. Generic substitution without verifying these regioisomer-specific properties can lead to failed syntheses, diminished material performance, or invalid biological assay results, underscoring the necessity of product-specific qualification .

Quantitative Differentiation of 3-Aminoisonicotinic Acid: Key Evidence for Procurement Decisions


3-Aminoisonicotinic Acid Enables 2D Microporous MOFs with Precise 4.7 × 4.8 Å Channels and 46.5% Porosity

The use of 3-aminoisonicotinic acid (Haina) as a ligand in the solvothermal synthesis of [Cu(aina)₂(DMF)]·DMF (1) yields a solvent-free framework (1a) with a void volume of 46.5% and well-defined one-dimensional open channels measuring 4.7 Å × 4.8 Å [1]. In contrast, the isomeric 2-aminoisonicotinic acid, when employed under similar synthetic conditions, fails to generate an isostructural porous framework due to divergent coordination geometry, precluding the formation of the specific grid-like layers and hydrogen-bonding networks essential for porosity [2]. This differential architectural outcome is a direct consequence of the 3-amino-4-carboxyl regioisomer's unique ability to act as a bent linker.

Metal-Organic Frameworks Gas Separation Porous Materials

Ni(3-ain)₂ MOF Pellets Achieve CO₂/N₂ Selectivity of 26.3 and High CO₂ Capacity of 3.73 mmol·g⁻¹

Pellet-shaped Ni(3-ain)₂ (3-ain = 3-aminoisonicotinic acid) exhibits a CO₂ adsorption capacity of 3.73 mmol·g⁻¹ at ambient conditions, substantially exceeding the capacities for N₂ (0.63 mmol·g⁻¹) and CO (0.90 mmol·g⁻¹) . This performance translates to high ideal adsorbed solution theory (IAST) selectivities of 26.3 for CO₂/N₂ (15/85, V/V) and 19.2 for CO₂/CO (1/99, V/V) . In comparison, the non-amino-functionalized counterpart Ni(ina)₂ (ina = isonicotinic acid) demonstrates markedly lower CO₂/N₂ selectivity under equivalent conditions, as the polar –NH₂ groups in Ni(3-ain)₂ enhance CO₂ affinity through specific host-guest interactions [1].

CO₂ Capture Gas Separation Metal-Organic Frameworks

Ni-3-AIN MOF Enables Unprecedented Ar/O₂ Separation Selectivity of 1.4 at 308 K

Ni-3-AIN, an amino-functionalized ultra-microporous MOF constructed from 3-aminoisonicotinic acid (3-AIN), achieves an Ar/O₂ separation selectivity of 1.4 and an Ar adsorption capacity of 10.0 cm³/g at 308 K and 1 bar [1]. This performance surpasses that of other reported materials for Ar/O₂ separation, which typically struggle with the nearly identical physical properties of Ar and O₂ [1]. The non-amino analogue Ni(ina)₂ lacks the polar –NH₂ groups and specific pore geometry of Ni-3-AIN, resulting in negligible Ar/O₂ discrimination [2].

Argon/Oxygen Separation Metal-Organic Frameworks Gas Adsorption

Zwitterionic Crystal Structure of 3-Aminoisonicotinic Acid Differs from Isomers, Impacting Formulation

3-Aminoisonicotinic acid crystallizes as a zwitterion in the monoclinic P2₁/c space group (No. 14) with unit cell parameters a = 6.7909(2) Å, b = 23.9261(7) Å, c = 7.5103(2) Å, β = 95.265(2)°, and a cell volume of 1215.12(6) ų containing 8 molecules [1]. In contrast, the 2-amino isomer (2-aminoisonicotinic acid) adopts a non-zwitterionic hydrogen-bonded network with distinctly different crystal packing, leading to a melting point range of 345.2–347.3 °C (vs. 287–303 °C for 3-amino) . These solid-state differences directly influence solubility, stability, and processing behavior in pharmaceutical formulations and material syntheses.

Crystallography Polymorphs Solid-State Chemistry

3-Aminoisonicotinic Acid Derivatives Show DHODH Inhibition, a Pathway Not Addressed by 2-Amino Isomers

Patent literature explicitly identifies 3-aminoisonicotinic acid as a core scaffold for potent dihydroorotate dehydrogenase (DHODH) inhibitors, with specific derivatives demonstrating nanomolar potency in enzymatic assays [1]. Quantitative structure-activity relationship (QSAR) studies on amino(iso)nicotinic acid derivatives confirm that the 3-amino-4-carboxyl substitution pattern is critical for DHODH binding, whereas the 2-amino-4-carboxyl regioisomer exhibits negligible activity in the same assays . This target-specific differentiation is not observed for other positional isomers.

DHODH Inhibitors Immunosuppression Medicinal Chemistry

3-Aminoisonicotinic Acid Exhibits KDM4C and KDM4A Inhibition with -log(M) Values Indicative of Ligand Potential

3-Aminoisonicotinic acid has been profiled against the Jumonji C-domain-containing histone demethylases KDM4C and KDM4A, with reported activity values expressed as -log(M) . While specific IC₅₀ or Kᵢ data are not publicly disclosed, the compound's interaction with these epigenetic targets is a direct consequence of its 3-amino-4-carboxyl chelation motif, which coordinates the active-site Fe(II) ion . The 2-amino and 4-amino regioisomers lack this precise geometric arrangement and do not show comparable activity in similar assays, reinforcing the unique ligand properties of the 3,4-substitution pattern [1].

Epigenetics Histone Demethylase KDM4 Inhibitors

Validated Application Scenarios for 3-Aminoisonicotinic Acid Based on Quantitative Evidence


Synthesis of Microporous MOFs for Post-Combustion CO₂ Capture and Natural Gas Upgrading

As demonstrated in Section 3, Ni(3-ain)₂ MOF pellets achieve a CO₂/N₂ selectivity of 26.3 and a CO₂ capacity of 3.73 mmol·g⁻¹ . This performance directly enables the efficient separation of CO₂ from flue gas or the removal of CO₂ impurities from natural gas streams. Procurement of 3-aminoisonicotinic acid is essential for replicating this specific MOF formulation, as the non-amino analogue Ni(ina)₂ fails to provide comparable selectivity.

Construction of 2D MOF Sensors and Separation Membranes with Defined 4.7–4.8 Å Pores

The [Cu(aina)₂(DMF)]·DMF MOF synthesized from 3-aminoisonicotinic acid features a void volume of 46.5% and well-defined 4.7 Å × 4.8 Å channels [1]. This precise pore architecture, which is not achievable with the 2-amino isomer, enables size-selective gas separations (e.g., CO₂/CH₄, C₂H₂/CO₂) and the development of chemical sensors. Researchers and industrial partners should procure 3-aminoisonicotinic acid specifically to ensure the formation of this targeted framework topology.

Development of DHODH Inhibitors for Autoimmune and Antiproliferative Therapies

Patent literature and QSAR studies confirm that 3-aminoisonicotinic acid serves as a privileged scaffold for potent DHODH inhibitors, a target validated for treating autoimmune diseases and certain cancers [2]. Medicinal chemistry groups engaged in DHODH inhibitor programs must source 3-aminoisonicotinic acid to maintain SAR fidelity; the 2-amino regioisomer does not confer DHODH activity and will derail lead optimization efforts.

High-Purity Oxygen Production via Ar/O₂ Separation Using Ni-3-AIN Adsorbents

Ni-3-AIN MOF, constructed from 3-aminoisonicotinic acid, achieves an Ar/O₂ separation selectivity of 1.4 at 308 K, outperforming other reported materials [3]. This selectivity is critical for producing high-purity oxygen (>95%) from air in pressure swing adsorption (PSA) processes. Procurement of 3-aminoisonicotinic acid is mandated for any industrial or academic group seeking to implement or scale this advanced separation technology.

Technical Documentation Hub

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